(3-Indolylmethylene)anthranilic acid
Description
(3-Indolylmethylene)anthranilic acid is a hybrid compound derived from anthranilic acid (2-aminobenzoic acid), a versatile pharmacore with broad biological and pharmaceutical relevance. Anthranilic acid serves as a foundational scaffold for synthesizing bioactive molecules, including anti-inflammatory agents, antimicrobials, antivirals, and anticancer compounds . Its derivatives often exhibit enhanced activity due to modifications at the amino or carboxylic acid groups, enabling interactions with biological targets such as enzymes, receptors, or ion channels .
The incorporation of an indole moiety into anthranilic acid, as seen in (3-Indolylmethylene)anthranilic acid, leverages the indole group’s role in modulating electronic properties and binding affinity. Indole derivatives are known for their prevalence in natural products and drugs, contributing to improved pharmacokinetic profiles and target specificity .
Properties
CAS No. |
73791-25-0 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-6-2-4-8-15(13)18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,(H,19,20) |
InChI Key |
HONQWNKYMIADOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Indolylmethylene)anthranilic acid typically involves the condensation of indole-3-carboxaldehyde with anthranilic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of (3-Indolylmethylene)anthranilic acid.
Industrial Production Methods
While specific industrial production methods for (3-Indolylmethylene)anthranilic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Indolylmethylene)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Indolylmethylene)anthranilic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.
Medicine
In medicinal chemistry, (3-Indolylmethylene)anthranilic acid is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Indolylmethylene)anthranilic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects. The compound may also interact with signaling pathways, modulating cellular responses and contributing to its bioactivity.
Comparison with Similar Compounds
Antimicrobial and Antiviral Activity
- Schiff Bases : Derivatives with 4-chloro substitution (e.g., 4-chloroanthranilic acid Schiff base) exhibit superior antimicrobial activity against Staphylococcus aureus and Candida albicans compared to methoxy or nitro analogs .
- CaCC Blockers : Anthranilic acid derivatives with para-substituted groups (e.g., b-6 in ) show enhanced Ca²⁺-activated Cl⁻ channel (CaCC) blocking activity (IC₅₀ = 6.0 µM), attributed to optimized steric alignment with the channel’s binding site .
Receptor Binding and Anti-inflammatory Activity
- CCK-A Receptor Ligands : Anthranilic acid dimer derivatives with C-terminal tryptophan residues achieve micromolar affinity for CCK-A receptors, comparable to (3-Indolylmethylene)anthranilic acid’s hypothesized indole-driven binding .
- Anti-inflammatory Activity : Hybrids like compound 3 demonstrate dual spasmolytic and anti-inflammatory effects, likely due to amide group interactions with prostaglandin synthase or cyclooxygenase (COX) enzymes .
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